

# Application Notes and Protocols for 3,4-Dimethyl-2,6-dinitrophenol

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## Compound of Interest

Compound Name: 3,4-Dimethyl-2,6-dinitrophenol

CAS No.: 4097-61-4

Cat. No.: B181587

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## Introduction: A Focused Look at a Niche Dinitrophenol

**3,4-Dimethyl-2,6-dinitrophenol** is a substituted dinitrophenol compound. While its direct applications are not as widely documented as those of its close analog, 2,4-dinitrophenol (DNP), its chemical structure suggests it shares the hallmark characteristic of the dinitrophenol class: the ability to act as a proton ionophore and uncouple mitochondrial oxidative phosphorylation. This property makes it a tool for investigating cellular bioenergetics and a potential, albeit hazardous, lead structure in drug discovery.

These application notes provide a detailed guide for the synthesis, characterization, and biological evaluation of **3,4-Dimethyl-2,6-dinitrophenol**, with a strong emphasis on safety and scientifically rigorous protocols. Given the limited direct literature on this specific isomer, many of the procedural details are expertly extrapolated from well-established methods for analogous dinitrophenols.

## Physicochemical and Safety Data

A comprehensive understanding of a compound's properties is foundational to its safe and effective use. The following table summarizes the known and inferred data for **3,4-Dimethyl-2,6-dinitrophenol** and its parent compound for context.

Property	3,4-Dimethyl-2,6-dinitrophenol	2,6-Dinitrophenol (for comparison)	Data Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O <sub>5</sub>	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O <sub>5</sub>	Calculated
Molecular Weight	212.16 g/mol	184.11 g/mol	Calculated
Appearance	Expected to be a yellow crystalline solid	Yellow crystalline solid	Inferred from analogs[1]
Melting Point	Not available. Likely higher than 2,6-DNP due to increased molecular weight and potential for different crystal packing.	63-64 °C	[2]
Solubility	Expected to be slightly soluble in water, and soluble in organic solvents like ethanol, ether, and chloroform.	Slightly soluble in cold water and alcohol; freely soluble in chloroform, ether, and boiling alcohol.[1][2]	Inferred from analogs
pKa	Not available. Expected to be a weak acid.	3.69 at 25 °C	[1]

## Safety and Handling Precautions

**WARNING:** Dinitrophenols are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. They are also potentially explosive when dry.[3] All handling of **3,4-Dimethyl-2,6-dinitrophenol** must be conducted with extreme caution in a certified chemical fume hood by trained personnel.

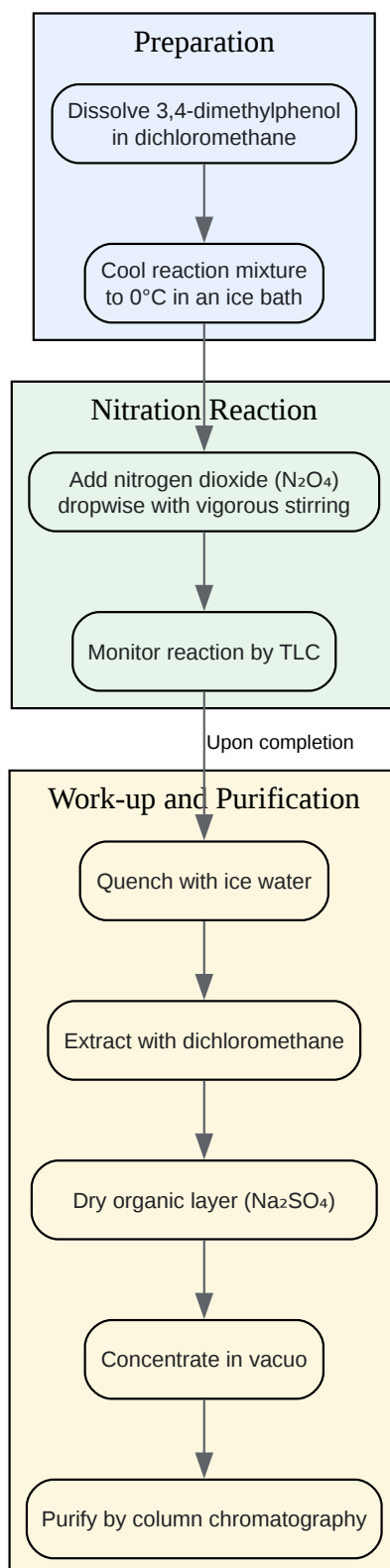
- Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (Viton or nitrile), and chemical safety goggles at all times.[4]
- Toxicity: Acute exposure can lead to hyperthermia, tachycardia, diaphoresis (sweating), and tachypnea (rapid breathing), which can progress to death.[5] Chronic exposure may cause cataracts, skin rashes, and damage to the liver and kidneys.[6]
- Explosive Hazard: Dinitrophenols can be explosive when dry and are sensitive to shock, friction, or heat. It is often supplied and should be stored wetted with water (typically >15%) to mitigate this risk.[3]
- Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

## Experimental Protocols

### Part 1: Synthesis of 3,4-Dimethyl-2,6-dinitrophenol

The synthesis of **3,4-Dimethyl-2,6-dinitrophenol** can be achieved through the direct nitration of 3,4-dimethylphenol. This procedure is adapted from established methods for the nitration of substituted phenols.

Workflow for the Synthesis of **3,4-Dimethyl-2,6-dinitrophenol**



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Caption: Workflow for the synthesis of **3,4-Dimethyl-2,6-dinitrophenol**.

#### Detailed Protocol:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10 mmol of 3,4-dimethylphenol in 50 mL of dichloromethane.
- **Cooling:** Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
- **Nitration:** Cautiously add a solution of excess nitrogen dioxide in dichloromethane dropwise to the stirred solution over 30 minutes. Maintain the temperature below 10 °C throughout the addition. Note: Nitrogen dioxide is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The formation of new, more polar spots indicates product formation. The reaction of 3,4-dimethylphenol with nitrogen dioxide is known to yield the desired 2,6-dinitrophenol derivative alongside other products.
- **Quenching:** Once the starting material is consumed, slowly pour the reaction mixture into 100 mL of ice-cold water with stirring to quench the reaction.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of dichloromethane.
- **Washing and Drying:** Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
- **Concentration:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the **3,4-Dimethyl-2,6-dinitrophenol** isomer.

## Part 2: Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Dissolve a small sample in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ). The expected spectrum should show a singlet for the aromatic proton, and singlets for the two methyl groups and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nitro groups.
- $^{13}\text{C}$  NMR: The spectrum will show distinct signals for the aromatic carbons, with those bearing nitro groups shifted downfield. The methyl carbons will appear upfield.

### 2. Infrared (IR) Spectroscopy

- Acquire the IR spectrum using a KBr pellet or as a thin film. Key expected peaks include:
  - A broad O-H stretch around  $3200\text{-}3500\text{ cm}^{-1}$ .
  - Aromatic C-H stretches just above  $3000\text{ cm}^{-1}$ .
  - Strong asymmetric and symmetric N-O stretches for the nitro groups, typically around  $1520\text{-}1560\text{ cm}^{-1}$  and  $1345\text{-}1385\text{ cm}^{-1}$ , respectively.
  - Aromatic C=C stretches in the  $1400\text{-}1600\text{ cm}^{-1}$  region.

### 3. Mass Spectrometry (MS)

- Analyze the compound using a suitable ionization technique (e.g., Electrospray Ionization - ESI). The mass spectrum should show a prominent molecular ion peak  $[\text{M-H}]^-$  corresponding to the calculated molecular weight.

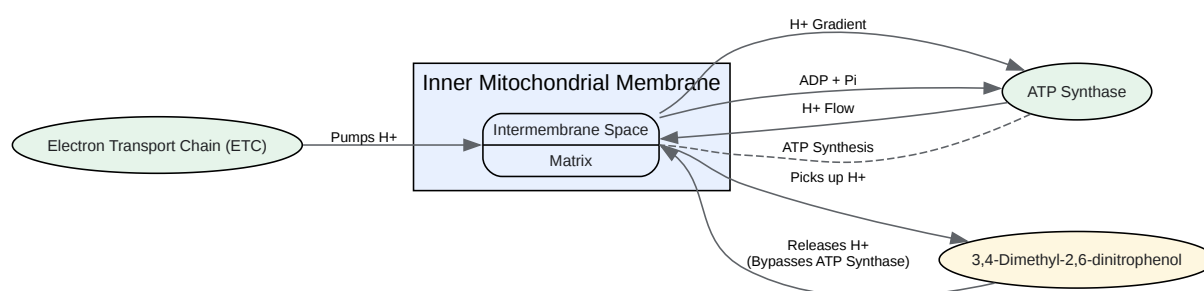
### 4. High-Performance Liquid Chromatography (HPLC)

- Develop an HPLC method to assess purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point. Purity can be determined by the peak area percentage.

## Part 3: Biological Application Protocol - Mitochondrial Uncoupling Assay

The primary biological effect of dinitrophenols is the uncoupling of oxidative phosphorylation. This can be measured by monitoring changes in cellular respiration.

### Mechanism of Mitochondrial Uncoupling by Dinitrophenols



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Caption: Mechanism of mitochondrial uncoupling by **3,4-Dimethyl-2,6-dinitrophenol**.

### Protocol: Measuring Oxygen Consumption Rate (OCR)

This protocol utilizes a Seahorse XF Analyzer or a similar instrument to measure real-time cellular respiration.

- Cell Culture: Plate cells of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
- Preparation of Compound Plate: Prepare a stock solution of **3,4-Dimethyl-2,6-dinitrophenol** in a suitable solvent (e.g., DMSO). On the day of the assay, dilute the compound to various working concentrations in the assay medium. Load the desired concentrations into the injection ports of the sensor cartridge. A titration is recommended to determine the optimal concentration.

- Assay Setup:
  - Replace the cell culture medium with the pre-warmed assay medium.
  - Incubate the cells in a CO<sub>2</sub>-free incubator for one hour prior to the assay.
  - Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
- Running the Assay:
  - Place the cell plate in the analyzer.
  - Measure the basal oxygen consumption rate (OCR).
  - Inject **3,4-Dimethyl-2,6-dinitrophenol** and monitor the change in OCR. An uncoupler will cause a rapid increase in OCR as the mitochondria consume oxygen in an attempt to maintain the proton gradient, but this is not coupled to ATP production.
  - Optionally, subsequent injections of respiratory chain inhibitors (e.g., rotenone/antimycin A) can be used to determine non-mitochondrial respiration.
- Data Analysis: Normalize the OCR data to cell number or protein concentration. A significant increase in OCR following the addition of the compound, which is not coupled to ATP production, confirms its uncoupling activity.

## Conclusion

**3,4-Dimethyl-2,6-dinitrophenol** is a valuable tool for researchers studying cellular metabolism and bioenergetics. The protocols outlined in these notes provide a framework for its synthesis, characterization, and functional assessment. Due to the inherent and significant toxicity of dinitrophenols, all experimental work must be conducted with the utmost attention to safety protocols. The insights gained from studying this and other dinitrophenol analogs can contribute to our understanding of mitochondrial function and its role in health and disease.

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